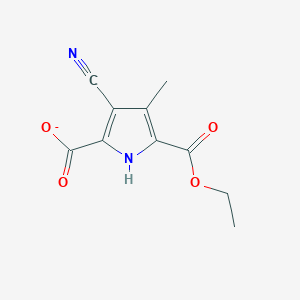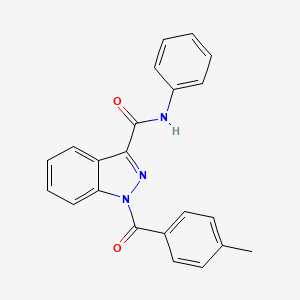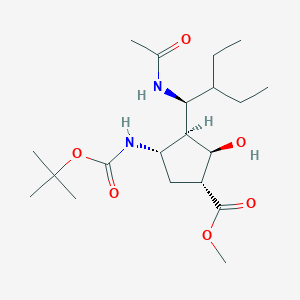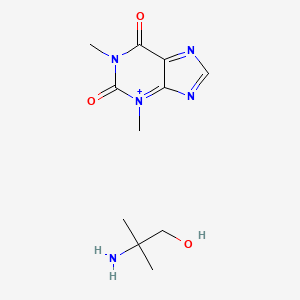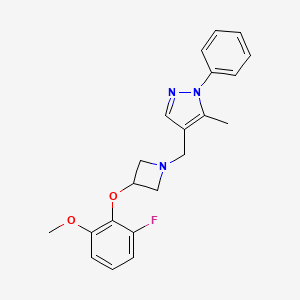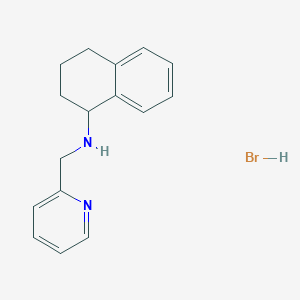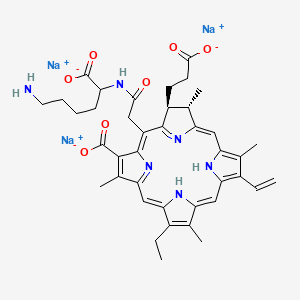
CHlorin e6 monolysine amide trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CHlorin e6 monolysine amide trisodium salt is a derivative of chlorin e6, a well-known photosensitizer. This compound is particularly noted for its strong absorption in the red and near-infrared regions of the electromagnetic spectrum, making it highly effective in photodynamic therapy and photoacoustic imaging .
準備方法
The synthesis of CHlorin e6 monolysine amide trisodium salt involves the modification of chlorin e6 to include a monolysine amide group and three sodium ions. This modification enhances its solubility in aqueous solutions and its bioavailability . The synthetic route typically involves the following steps:
Extraction and Purification: Chlorin e6 is extracted and purified from natural sources such as chlorophyll.
Chemical Modification: The purified chlorin e6 undergoes chemical reactions to introduce the monolysine amide group and trisodium ions.
Industrial Production: The industrial production of this compound involves scaling up the laboratory synthesis methods to pilot-plant scale, optimizing reaction conditions to reduce solvent usage and reaction time.
化学反応の分析
CHlorin e6 monolysine amide trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by light exposure in photodynamic therapy.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents and light sources for photodynamic reactions.
科学的研究の応用
CHlorin e6 monolysine amide trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in biological studies to investigate cellular processes and interactions.
作用機序
The mechanism of action of CHlorin e6 monolysine amide trisodium salt involves its role as a photosensitizer. Upon activation by light of a specific wavelength, the compound produces reactive oxygen species (ROS). These ROS interact with cellular components, leading to the destruction of targeted cells. The molecular targets include cellular membranes and organelles, and the pathways involved are primarily oxidative stress pathways .
類似化合物との比較
CHlorin e6 monolysine amide trisodium salt is compared with other similar compounds such as:
Chlorin e6: The parent compound, which lacks the monolysine amide group and trisodium ions.
Rhodin g 7 7 1 -ethyl ester: A derivative of chlorin e6 with higher cytotoxicity in certain cancer cell lines.
The uniqueness of this compound lies in its enhanced solubility and bioavailability, making it more effective in aqueous environments and broadening its applications in research and therapy .
特性
分子式 |
C40H45N6Na3O7 |
|---|---|
分子量 |
790.8 g/mol |
IUPAC名 |
trisodium;(17S,18S)-20-[2-[(5-amino-1-carboxylatopentyl)amino]-2-oxoethyl]-18-(2-carboxylatoethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C40H48N6O7.3Na/c1-7-23-19(3)28-16-30-21(5)25(12-13-35(48)49)37(45-30)26(15-34(47)44-27(39(50)51)11-9-10-14-41)38-36(40(52)53)22(6)31(46-38)18-33-24(8-2)20(4)29(43-33)17-32(23)42-28;;;/h7,16-18,21,25,27,42-43H,1,8-15,41H2,2-6H3,(H,44,47)(H,48,49)(H,50,51)(H,52,53);;;/q;3*+1/p-3/t21-,25-,27?;;;/m0.../s1 |
InChIキー |
SOHXHKGJMCVQJX-XODQDLHWSA-K |
異性体SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CCCCN)C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CCCCN)C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


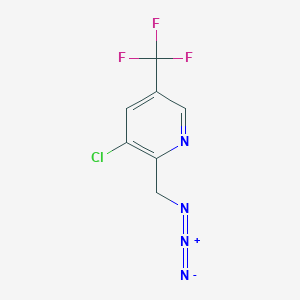
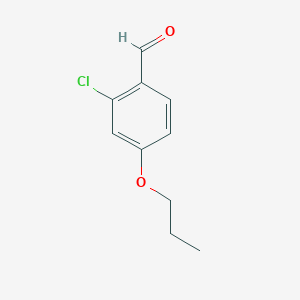
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
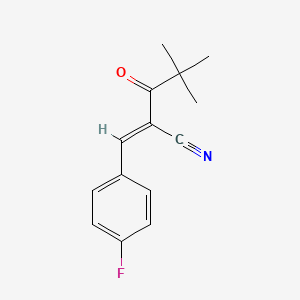
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
